molecular formula N2O B1590623 CID 12622056 CAS No. 20621-02-7

CID 12622056

Cat. No. B1590623
CAS RN: 20621-02-7
M. Wt: 46 g/mol
InChI Key: GQPLMRYTRLFLPF-ZDOIIHCHSA-N
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Description

CID 12622056 is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It is a small molecule that has been synthesized in the laboratory and has shown promising results in various scientific research applications.

Scientific Research Applications

Chemically Induced Dimerization (CID) in Protein Function Control

  • Reversible and Spatial Control: CID is a significant tool for reversible and spatiotemporal control of protein function in cells. It has been used to study a wide range of biological processes, particularly in dissecting signal transductions and elucidating membrane and protein trafficking (Voss, Klewer, & Wu, 2015).

CIDNP NMR for Studying Protein Folding

  • Surface Probe of Protein Structure: Chemically induced dynamic nuclear polarization (CIDNP) is a technique used as a surface probe for protein structure. It is especially powerful in time-resolved NMR measurements to observe changes in the accessibility of specific residues during protein folding (Mok & Hore, 2004).

Reversible Control of Protein Localization

  • Controlling Cellular Events: CID has been instrumental in studying cellular events, especially cell signaling networks. A notable advancement is the development of a chemical inducer of protein dimerization that can be rapidly turned on and off using light, enabling control over protein-protein interactions with high precision (Aonbangkhen et al., 2018).

PROTAC-CID Systems for Gene Regulation

  • Innovative Gene Regulation Tools: The development of proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms for inducible gene regulation and gene editing. This expands the scope of chemically inducible gene regulation in human cells and mice (Ma et al., 2023).

Applications in Tandem Mass Spectrometry

  • Enhancing Peptide Identification Algorithms: CID is used in collision-induced dissociation for mass spectrometry, facilitating the sequencing of peptides. Understanding the fragmentation process of peptides in CID is crucial for improving identification algorithms (Tabb et al., 2003).

Application in Drug Research

  • Ontological Modeling of Anti-Coronaviral Drugs: The CIDO (Coronavirus Infectious Disease Ontology) was used to represent anti-coronaviral drugs, their targets, and biological processes. This supports rational drug design strategies, demonstrating the application of CID in drug research (Liu et al., 2021).

properties

InChI

InChI=1S/N2O/c1-2-3/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPLMRYTRLFLPF-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N-]=[N+]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[15N-]=[15N+]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10504645
Record name Oxo(~15~N_2_)-1lambda~5~-diazyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

46.000 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 12622056

CAS RN

20621-02-7
Record name Oxo(~15~N_2_)-1lambda~5~-diazyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20621-02-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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